molecular formula C10H20N2O8S2 B561762 N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea CAS No. 550325-50-3

N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea

Cat. No. B561762
CAS RN: 550325-50-3
M. Wt: 360.396
InChI Key: UHSWDDMEGXWJSC-RNQHSHRISA-N
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Description

N-β-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea is a chemical compound with the molecular formula C10H20N2O8S2 and a molecular weight of 360.40 . It is also known as Methanesulfonothioic Acid S-[2-[[ (β-D-Galactopyranosylamino)carbonyl]amino]ethyl] Ester or MTS-5-Galactose . This compound is used in proteomics research .


Physical And Chemical Properties Analysis

N-β-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea appears as a white solid . It is soluble in DMSO and methanol . The melting point is between 145-149°C .

Scientific Research Applications

Enzyme Inhibition and Biological Activities

N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea is explored in scientific research primarily for its potential as an enzyme inhibitor and its role in various biological activities. Studies have focused on the inhibition of urease, an enzyme that catalyzes the hydrolysis of urea, which is significant in various medical and agricultural contexts. Urease inhibitors, like the compound , are investigated for their potential to treat diseases related to Helicobacter pylori infections in the stomach and urinary tract infections caused by urease-producing bacteria. The research also extends to agricultural applications, where urease inhibitors can help reduce the volatilization of ammonia from urea-based fertilizers, improving nitrogen use efficiency and reducing environmental pollution (Kosikowska & Berlicki, 2011).

Agricultural Enhancements

In the agricultural sector, the focus is on enhancing the efficiency of urea fertilizers. Urea-based fertilizers are crucial for modern agriculture but are associated with several challenges, including high volatility and susceptibility to leaching, leading to environmental concerns such as eutrophication and greenhouse gas emissions. Research into compounds like N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea as urease inhibitors aims to mitigate these issues by slowing the hydrolysis of urea in the soil, thereby reducing nitrogen loss and enhancing the availability of nitrogen to plants (Bremner, 1995).

Environmental and Industrial Applications

The compound's potential extends to environmental applications, where it could play a role in reducing the environmental footprint of agricultural practices by decreasing the volatilization of ammonia from urea fertilizers. This not only contributes to more sustainable agricultural practices but also to the reduction of air and water pollution. Industrial applications are also explored, particularly in the synthesis of polymers and other chemicals where the inhibition of urease or the specific interactions of urea derivatives can be beneficial (Alexander & Helm, 1990).

Mechanism of Action

MTS-galactose derivatives, such as N-β-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea, are used as affinity inactivators, which are useful for probing catalytic mechanisms .

properties

IUPAC Name

1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17)/t5?,6-,7-,8?,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSWDDMEGXWJSC-RNQHSHRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)N[C@H]1C([C@H]([C@H](C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675622
Record name N-({2-[(Methanesulfonyl)sulfanyl]ethyl}carbamoyl)-alpha-L-erythro-hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea

CAS RN

550325-50-3
Record name N-({2-[(Methanesulfonyl)sulfanyl]ethyl}carbamoyl)-alpha-L-erythro-hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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